molecular formula C20H28O4 B1248851 Pacovatinin C

Pacovatinin C

Cat. No.: B1248851
M. Wt: 332.4 g/mol
InChI Key: XDMURUTWTFRCDW-HQQVEHBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(3Z)-3-[2-[(1R,3S,4aR,8aR)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethylidene]oxolan-2-one

InChI

InChI=1S/C20H28O4/c1-12-14(6-5-13-8-10-24-18(13)23)20(4)9-7-17(22)19(2,3)16(20)11-15(12)21/h5,14-16,21H,1,6-11H2,2-4H3/b13-5-/t14-,15-,16-,20+/m0/s1

InChI Key

XDMURUTWTFRCDW-HQQVEHBJSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1C[C@@H](C(=C)[C@@H]2C/C=C\3/CCOC3=O)O)(C)C

Canonical SMILES

CC1(C2CC(C(=C)C(C2(CCC1=O)C)CC=C3CCOC3=O)O)C

Synonyms

pacovatinin C

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

  • Skeletal Framework : All listed compounds share the labdane backbone but differ in oxygenation patterns. For example, Pacovatinin C is hypothesized to contain an epoxide and α,β-unsaturated ketone, whereas Coronarin D features a 6-oxo group and 15,16-olide ring .

Functional and Pharmacological Contrasts

  • Cytotoxicity : Coronarin D exhibits superior activity (IC50 2.5–5.0 μM) against cervical cancer cells, likely due to its 6-oxo group stabilizing interactions with apoptosis-inducing proteins. Pacovatinin A shows moderate activity (IC50 3.0–6.0 μM), suggesting that aldehyde groups may reduce potency compared to ketones .
  • Solubility and Bioavailability : Molecular weight differences (e.g., this compound ~318 g/mol vs. Coronarin D ~332 g/mol) influence solubility. Higher oxygenation in this compound may improve aqueous solubility but reduce membrane permeability .

3. Research Gaps and Future Directions Current literature lacks explicit data on this compound’s synthesis, stereochemistry, and mechanistic studies. Comparative studies with Norlabdane diterpenes (e.g., Pacovatinin B) could elucidate the role of the labdane skeleton in bioactivity.

4. Conclusion this compound represents a promising but understudied labdane diterpene with structural features that may enhance cytotoxicity relative to Coronarin analogs. Further research is needed to validate its pharmacological profile and explore synergistic effects with other bioactive compounds.

Q & A

Q. How should negative or inconclusive results in this compound research be documented?

  • Methodological Answer : Pre-register studies to mitigate publication bias. Use platforms like Open Science Framework to share null findings. Discuss potential limitations (e.g., sample size, assay sensitivity) transparently. Negative data can refine hypotheses—e.g., identifying biological contexts where the compound is inactive .

Q. What emerging technologies could transform this compound research?

  • Methodological Answer : CRISPR-Cas9 screens to identify genetic modifiers of drug response. Single-cell RNA sequencing to resolve heterogeneity in target tissues. AI-driven platforms (e.g., AlphaFold) for predicting metabolite interactions. Prioritize technologies with open-source tools to facilitate community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pacovatinin C
Reactant of Route 2
Pacovatinin C

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